Smyd3-IN-2

Description

Properties

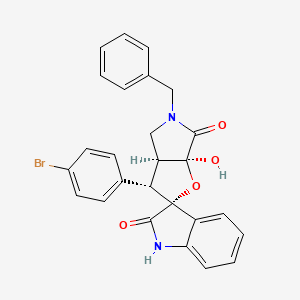

Molecular Formula |

C26H21BrN2O4 |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

(3R,3'S,3'aS,6'aS)-5'-benzyl-3'-(4-bromophenyl)-6'a-hydroxyspiro[1H-indole-3,2'-3a,4-dihydro-3H-furo[2,3-c]pyrrole]-2,6'-dione |

InChI |

InChI=1S/C26H21BrN2O4/c27-18-12-10-17(11-13-18)22-20-15-29(14-16-6-2-1-3-7-16)24(31)26(20,32)33-25(22)19-8-4-5-9-21(19)28-23(25)30/h1-13,20,22,32H,14-15H2,(H,28,30)/t20-,22-,25+,26+/m1/s1 |

InChI Key |

YXAJPNWCYAVHMD-LWDBSWEGSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@]3(C4=CC=CC=C4NC3=O)O[C@@]2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |

Canonical SMILES |

C1C2C(C3(C4=CC=CC=C4NC3=O)OC2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |

Origin of Product |

United States |

Foundational & Exploratory

Smyd3-IN-2: A Potent Inhibitor of SMYD3 with Anti-Cancer Activity in Gastric Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Smyd3-IN-2 is a small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a particular focus on its activity in gastric cancer. The document summarizes key quantitative data, outlines the mechanism of action, and provides a foundation for further investigation into its therapeutic potential.

Introduction to this compound

This compound has been identified as a potent inhibitor of SMYD3, an enzyme that plays a crucial role in gene transcription and cell signaling pathways. Overexpression of SMYD3 is associated with several human cancers, making it an attractive target for therapeutic intervention. This compound demonstrates inhibitory activity against SMYD3 and has shown specific efficacy in gastric cancer models by inducing a form of programmed cell death known as lethal autophagy.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its direct target, SMYD3, and in a cellular context using the human gastric adenocarcinoma cell line, BGC823.

| Target/Cell Line | Parameter | Value | Reference |

| SMYD3 (enzyme) | IC50 | 0.81 µM | [1][2][3][4] |

| BGC823 (gastric cancer cells) | IC50 | 0.75 µM | [1][2][3][4] |

Table 1: Inhibitory Concentrations of this compound

Biological Functions and Mechanism of Action

The primary characterized biological function of this compound is its ability to induce lethal autophagy in gastric cancer cells.[1][4] This mechanism of action distinguishes it from classical apoptosis-inducing cancer therapies.

Induction of Lethal Autophagy in Gastric Cancer

This compound has been shown to suppress the proliferation of BGC823 gastric adenocarcinoma cells by triggering autophagic cell death.[4] This process involves the cell's own machinery for degradation of cellular components, which, when induced to a high degree, can lead to cell death.

Inhibition of Akt Methylation and Activation

A key aspect of this compound's mechanism of action is the inhibition of SMYD3-mediated methylation and subsequent activation of the protein kinase Akt.[5] Akt is a central node in signaling pathways that promote cell survival and proliferation. By preventing its activation, this compound disrupts these pro-survival signals, contributing to its anti-cancer effects.

Below is a diagram illustrating the proposed mechanism of action for this compound in gastric cancer cells.

References

- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMYD3 regulates gastric cancer progression and macrophage polarization through EZH2 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

Smyd3-IN-2: A Covalent Inhibitor of the Lysine Methyltransferase SMYD3 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the regulation of gene transcription and various signaling pathways. Its overexpression is associated with numerous human cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of Smyd3-IN-2, a potent and selective covalent inhibitor of SMYD3. We will delve into its mechanism of action, key experimental data, and detailed protocols for its characterization.

Covalent Inhibition Mechanism of this compound

This compound, also known as compound 29, is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue within the active site of SMYD3.[1] X-ray crystallography has revealed that this compound specifically targets Cysteine 186 (Cys186) in the SMYD3 protein.[1] This covalent modification occurs via a nucleophilic aromatic substitution reaction, leading to the irreversible inactivation of the enzyme.[1] The formation of this covalent bond effectively blocks the binding of both the S-adenosylmethionine (SAM) cofactor and the substrate, thereby inhibiting the methyltransferase activity of SMYD3.

Covalent inhibition of SMYD3 by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 11.7 nM | In vitro Methyltransferase Assay | - | [1] |

| Cellular MAP3K2 Methylation Inhibition | 66% at 1 µM | Western Blot | HepG2 | [1] |

| Antiproliferative Activity (3D culture) | Active | Colony Formation Assay | HepG2 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro SMYD3 Methyltransferase Assay (IC50 Determination)

This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to its substrate, MAP3K2.

Materials:

-

Recombinant human SMYD3 protein

-

Recombinant human MAP3K2 protein (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM DTT

-

Scintillation cocktail

-

Filter plates (e.g., Millipore MultiScreenHTS FB plates)

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the this compound dilution.

-

Add 20 µL of a solution containing SMYD3 (final concentration ~10 nM) and MAP3K2 (final concentration ~1 µM) in Assay Buffer.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding 20 µL of ³H-SAM (final concentration ~1 µM) in Assay Buffer.

-

Incubate the reaction mixture for 1 hour at 30°C.

-

Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate and wash three times with 10% TCA to remove unincorporated ³H-SAM.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for MAP3K2 Methylation

This assay assesses the ability of this compound to inhibit the methylation of the endogenous SMYD3 substrate, MAP3K2, in a cellular context.

Materials:

-

HepG2 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-methyl-MAP3K2, anti-total-MAP3K2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against methyl-MAP3K2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total MAP3K2 and GAPDH for normalization.

-

Quantify the band intensities to determine the percentage of MAP3K2 methylation inhibition.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of a covalent SMYD3 inhibitor like this compound.

Workflow for characterizing this compound.

SMYD3 Signaling Pathway

SMYD3 is known to play a crucial role in the Ras/Raf/MEK/ERK signaling pathway by methylating and activating MAP3K2.[2] This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival.

SMYD3 in the MAP3K2 signaling cascade.

Conclusion

This compound is a valuable tool compound for studying the biological functions of SMYD3 and for the development of novel anticancer therapeutics. Its covalent mechanism of action provides potent and durable inhibition of SMYD3's methyltransferase activity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working on the inhibition of SMYD3. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore their full therapeutic potential.

References

The Role of SMYD3 Inhibition in Cancer Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a critical player in oncogenesis. Overexpressed in a variety of cancers, including colorectal, breast, pancreatic, and lung cancer, SMYD3 contributes to tumor progression by methylating both histone and non-histone proteins, thereby modulating key signaling pathways.[1][2][3][4] This guide provides an in-depth technical overview of the role of SMYD3 inhibitors in disrupting these cancer-associated signaling cascades, with a focus on representative small molecule inhibitors.

SMYD3 in Cancer: A Dual Threat in the Nucleus and Cytoplasm

SMYD3's oncogenic functions are multifaceted, occurring in both the nucleus and the cytoplasm. In the nucleus, it primarily acts as a histone methyltransferase, with a preference for methylating histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).[5][6] This H3K4 di- and tri-methylation is an epigenetic mark associated with transcriptional activation, leading to the upregulation of genes involved in cell proliferation, cell cycle progression, and metastasis, such as c-MYC, WNT10B, TERT, and CDK2.[4][5][7]

In the cytoplasm, SMYD3 methylates non-histone targets to potentiate oncogenic signaling.[1][8] Key cytoplasmic targets include:

-

MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 at lysine 260 enhances the activation of the Ras/Raf/MEK/ERK signaling pathway, which is a central driver of many cancers.[8][9] This methylation prevents the binding of the PP2A phosphatase complex, a negative regulator of the pathway.[9]

-

AKT1: As a key mediator of the PI3K/AKT pathway, AKT1 methylation by SMYD3 at lysine 14 is crucial for its activation, promoting cell growth, survival, and metabolism.[1][8]

-

VEGFR1: Methylation of Vascular Endothelial Growth Factor Receptor 1 at lysine 831 by SMYD3 enhances its kinase activity, promoting angiogenesis.[10]

-

HER2: In some cancers, SMYD3 can tri-methylate Human Epidermal Growth Factor Receptor 2 at lysine 175, which promotes its homodimerization and activation.[8][10]

-

Estrogen Receptor (ER): SMYD3 can act as a coactivator for the estrogen receptor, enhancing the transcription of ER target genes in breast cancer.[5][10]

Targeting SMYD3: Mechanism of Action of Inhibitors

Given its central role in driving cancer, SMYD3 has become an attractive target for therapeutic intervention. Small molecule inhibitors of SMYD3 have been developed to block its methyltransferase activity. These inhibitors typically work through one of two primary mechanisms:

-

Substrate-Competitive Inhibition: These inhibitors bind to the substrate-binding pocket of SMYD3, preventing the binding of its target proteins (e.g., histones, MAP3K2). BCI-121 is an example of a substrate-competitive inhibitor.[10]

-

SAM-Competitive Inhibition: These inhibitors compete with the S-adenosyl-methionine (SAM) cofactor for binding to SMYD3. SAM is the methyl donor for the methylation reaction.

The inhibition of SMYD3's catalytic activity leads to a reduction in the methylation of its histone and non-histone targets, thereby downregulating the oncogenic signaling pathways it promotes.

Quantitative Data on SMYD3 Inhibitors

The following tables summarize key quantitative data for representative SMYD3 inhibitors.

| Inhibitor | Target | IC50 (µM) | Cell Line | Effect | Reference |

| BCI-121 | SMYD3 | Not specified | HT29, HCT116 (Colorectal) | Inhibits cell proliferation in a dose- and time-dependent manner.[5] | [5] |

| OVCAR-3 (Ovarian) | Reduces SMYD3 binding to target gene promoters.[5] | [5] | |||

| MCF7, MDA-MB-231 (Breast) | Decreases SMYD3-mediated H3 methylation.[4] | [4] | |||

| EPZ031686 | SMYD3 | Not specified | H209, H1092, DMS-114 (SCLC) | Increases sensitivity to alkylating agents.[11] | [11] |

| Compound 4 | SMYD3 | 4.78 ± 0.026 | - | Covalent inhibitor. | [12] |

| Compound 6 | SMYD3 | 0.37 ± 0.044 | - | Covalent inhibitor. | [12] |

| Compound 7 | SMYD3 | 0.36 ± 0.030 | - | Covalent inhibitor. | [12] |

| Compound 29 | SMYD3 | Not specified | HepG2 (Liver) | Shows antiproliferative activity and reduces SMYD3 protein levels.[12] | [12] |

Key Signaling Pathways Targeted by SMYD3 Inhibition

The inhibition of SMYD3 disrupts several critical cancer signaling pathways.

The Ras/Raf/MEK/ERK Pathway

SMYD3-mediated methylation of MAP3K2 is a key step in the activation of the Ras/Raf/MEK/ERK pathway.[9] By inhibiting SMYD3, the methylation of MAP3K2 is blocked, allowing for the binding of the PP2A phosphatase complex, which in turn dephosphorylates and inactivates components of this cascade, leading to reduced cell proliferation and survival.

Caption: Inhibition of SMYD3 prevents MAP3K2 methylation, promoting PP2A-mediated suppression of the Ras/Raf/MEK/ERK pathway.

The PI3K/AKT Pathway

SMYD3-dependent methylation of AKT1 is a critical step for its activation.[1][8] Inhibition of SMYD3 would therefore be expected to decrease AKT1 activity, leading to reduced cell growth, survival, and metabolic activity.

Caption: SMYD3 inhibitors block the methylation and subsequent activation of AKT1, thereby suppressing downstream pro-survival signals.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Methylation Assay

Objective: To determine the effect of a compound on the enzymatic activity of SMYD3.

Protocol:

-

Recombinant SMYD3 protein is incubated with a substrate (e.g., a mixture of calf thymus histones or a specific peptide).

-

The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine as the methyl donor.

-

The reaction mixture is incubated at 30°C for a specified time (e.g., 1 hour).

-

The reaction is stopped by the addition of SDS loading buffer.

-

Proteins are separated by SDS-PAGE.

-

The gel is stained with Coomassie Brilliant Blue to visualize total protein loading.

-

The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to detect the incorporation of the radiolabeled methyl group.

-

For inhibitor studies, the compound of interest (e.g., BCI-121) is pre-incubated with SMYD3 before the addition of the substrate and methyl donor.[5]

Cell Proliferation Assay

Objective: To assess the effect of a SMYD3 inhibitor on cancer cell growth.

Protocol:

-

Cancer cells (e.g., HT29, HCT116) are seeded in multi-well plates at a specific density.

-

After allowing the cells to adhere overnight, they are treated with various concentrations of the SMYD3 inhibitor or a vehicle control (e.g., DMSO).

-

Cells are incubated for different time points (e.g., 24, 48, 72 hours).

-

At each time point, cells are harvested by trypsinization.

-

The number of viable cells is determined by counting using a hemocytometer and trypan blue exclusion or by using a cell counter.

-

Cell proliferation is expressed as a percentage of the vehicle-treated control.[5]

Western Blot Analysis

Objective: To measure the levels of specific proteins (e.g., SMYD3, histone methylation marks) in cells treated with a SMYD3 inhibitor.

Protocol:

-

Cells are treated with the SMYD3 inhibitor or vehicle control for a specified time.

-

Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading.[4]

Caption: A typical experimental workflow for evaluating the efficacy of a SMYD3 inhibitor.

Conclusion

SMYD3 is a compelling therapeutic target in oncology due to its multifaceted role in promoting cancer cell proliferation, survival, and metastasis through the modulation of key signaling pathways. The development of small molecule inhibitors against SMYD3 has shown promise in preclinical studies by effectively disrupting these oncogenic cascades. Further research into the development of potent and selective SMYD3 inhibitors, along with a deeper understanding of their mechanisms of action, will be crucial for translating these findings into effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone lysine methyltransferase SMYD3 promotes oral squamous cell carcinoma tumorigenesis via H3K4me3-mediated HMGA2 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer [en-cancer.fr]

- 10. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

Smyd3-IN-1: A Technical Guide on its Effects on Histone and Non-Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the regulation of gene transcription and various cell signaling pathways.[1] Initially reported to catalyze the di- and tri-methylation of Histone 3 at lysine 4 (H3K4me2/3), a mark associated with transcriptional activation, its substrate profile has expanded to include other histone marks like H4K5 and a range of crucial non-histone proteins.[1][2][3] These non-histone substrates include VEGFR1, HER2, and MAP3K2, linking SMYD3's activity directly to cancer-associated signaling cascades such as the Ras/Raf/MEK/ERK pathway.[1] Given its overexpression in numerous cancers, including breast, colorectal, and hepatocellular carcinomas, SMYD3 has emerged as a compelling target for therapeutic intervention.[1][4]

This document provides a technical overview of Smyd3-IN-1 (also referred to as compound 29 ), a potent, irreversible inhibitor of SMYD3. While the initial query specified "Smyd3-IN-2," publicly available data for a compound with this exact designation is not available. The information herein is based on the well-characterized Smyd3-IN-1, which serves as a critical tool for investigating SMYD3 biology.

Core Mechanism of Smyd3-IN-1

Smyd3-IN-1 belongs to a class of 4-chloroquinoline compounds that function as irreversible inhibitors of SMYD3.[1] It exerts its inhibitory effect through a covalent modification of the enzyme, representing a distinct mechanism from many other reported SMYD3 inhibitors that are often competitive with either the S-adenosyl methionine (SAM) cofactor or the protein substrate.[1] This irreversible binding offers a durable and potent inhibition of SMYD3's methyltransferase activity.

Quantitative Data Summary

The inhibitory potency of Smyd3-IN-1 has been characterized both biochemically and in cellular contexts. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Description | Reference |

| IC | 11.7 nM | Half-maximal inhibitory concentration against SMYD3 enzymatic activity in a biochemical assay. | [5] |

| Parameter | Cell Line | Value | Description | Reference |

| GI | HepG2 | 1.04 µM | Concentration causing 50% inhibition of anchorage-independent colony formation in a 3D cell culture model. | [5] |

Effect on Histone and Non-Histone Methylation

SMYD3 has a complex substrate profile that includes both histone and non-histone proteins. The effect of Smyd3-IN-1 is a direct consequence of inhibiting the methylation of these substrates.

Histone Methylation

SMYD3 was first identified as a histone methyltransferase with specificity for H3K4.[4] Subsequent studies have also implicated it in the methylation of H4K5.[2][3] However, the role of SMYD3 in maintaining global histone methylation levels can be context-dependent. Some studies have shown that knockdown of SMYD3 does not alter the global levels of H3K4me3, suggesting its activity may be targeted to specific gene promoters rather than broad chromatin regions.[3] By potently inhibiting SMYD3's catalytic activity, Smyd3-IN-1 is expected to reduce H3K4 and H4K5 methylation at specific SMYD3-target gene loci, thereby modulating their transcription.

Non-Histone Methylation and Signaling Pathways

A critical oncogenic role of SMYD3 is mediated through the methylation of non-histone targets. One of the most well-characterized pathways involves the methylation of MAP3K2 (Mitogen-Activated Protein Kinase Kinase Kinase 2).[1]

-

SMYD3-MAP3K2 Interaction : SMYD3 directly methylates MAP3K2 at lysine 260.

-

Pathway Activation : This methylation event causes MAP3K2 to dissociate from its inhibitor, the PP2A phosphatase complex.

-

Downstream Signaling : The released and active MAP3K2 then phosphorylates and activates the MEK/ERK signaling cascade, promoting cell proliferation and survival.[1]

Smyd3-IN-1, by inhibiting SMYD3, prevents the initial methylation of MAP3K2, thus blocking the activation of this key oncogenic pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor effects. Below are representative protocols for biochemical and cellular assays relevant to the study of Smyd3-IN-1.

Protocol 1: In Vitro Biochemical SMYD3 Inhibition Assay

This protocol is adapted from standard methyltransferase assays used to determine the IC50 of inhibitors.

Objective: To measure the dose-dependent inhibition of SMYD3 methyltransferase activity by Smyd3-IN-1.

Materials:

-

Recombinant human SMYD3 enzyme.

-

MAP3K2 protein or a corresponding peptide substrate (e.g., residues 249-274).[6]

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Smyd3-IN-1 (dissolved in DMSO).

-

Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20.[7]

-

Scintillation fluid and microplates (e.g., FlashPlate).

Procedure:

-

Prepare serial dilutions of Smyd3-IN-1 in DMSO, then dilute further in Assay Buffer.

-

In a 96-well microplate, add the SMYD3 enzyme to each well (except for no-enzyme controls).

-

Add the diluted Smyd3-IN-1 or DMSO (for vehicle control) to the wells.

-

Incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for binding.

-

Initiate the methyltransferase reaction by adding a master mix containing the MAP3K2 substrate and [³H]-SAM.

-

Incubate the reaction for a defined period (e.g., 1 hour) at 30°C.

-

Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate or use a scintillation plate to capture the radiolabeled substrate.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC

50value.

Protocol 2: 3D Anchorage-Independent Cell Growth Assay

This assay assesses the anti-proliferative effects of an inhibitor in a model that better mimics a tumor microenvironment.[1]

Objective: To determine the effect of Smyd3-IN-1 on the colony-forming ability of cancer cells.

Materials:

-

HepG2 (or other suitable cancer cell line) cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Soft agar solution (e.g., 0.6% and 0.3% agar in culture medium).

-

Smyd3-IN-1 (dissolved in DMSO).

-

6-well plates.

-

Thiazolyl Blue Tetrazolium Bromide (MTT) for staining.

Procedure:

-

Prepare the base layer by adding 0.6% soft agar mixed with culture medium to each well of a 6-well plate. Allow it to solidify.

-

Harvest and count HepG2 cells. Resuspend a defined number of cells (e.g., 8,000 cells/well) in 0.3% soft agar mixed with culture medium.

-

Add the desired final concentrations of Smyd3-IN-1 or DMSO vehicle to the cell suspension.

-

Carefully layer the cell-agar suspension on top of the solidified base layer.

-

Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a 5% CO

2incubator for 1-2 weeks. -

Feed the colonies by adding fresh medium containing the inhibitor or vehicle on top of the agar every 2-3 days.

-

After the incubation period, stain the colonies with MTT solution.

-

Count the number of colonies in each well using a microscope or imaging system.

-

Calculate the percent inhibition of colony formation compared to the DMSO control to determine the GI

50value.

Protocol 3: Western Blot for Protein Methylation or Expression

Objective: To assess changes in SMYD3 protein levels or the methylation status of its substrates in response to inhibitor treatment.

Materials:

-

Cells treated with Smyd3-IN-1 or DMSO.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-SMYD3, anti-H3K4me3, anti-phospho-ERK).

-

Loading control antibody (e.g., anti-Actin, anti-GAPDH, or total Histone H3).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and transfer system.

-

Chemiluminescence substrate.

Procedure:

-

Treat cells with Smyd3-IN-1 for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescence substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity and normalize to the loading control to determine relative protein levels.

Experimental and Drug Discovery Workflow

The discovery of a specific inhibitor like Smyd3-IN-1 follows a structured workflow, from initial screening to cellular characterization.

References

- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Smyd3-IN-2: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Smyd3-IN-2, a novel inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). The information presented is intended for researchers, scientists, and professionals involved in the fields of oncology, epigenetics, and drug discovery.

Structure and Chemical Properties

This compound, also identified as compound 7r in its discovery publication, is a tetrahydrofuranyl spirooxindole-based molecule.[1] Its intricate structure is designed for potent and specific inhibition of the SMYD3 methyltransferase.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Name: (3'S,4'R,5'S)-5-bromo-3'-((S)-1-hydroxy-1-(tetrahydrofuran-2-yl)methyl)-1'-benzyl-2'-oxo-spiro[indoline-3,4'-piperidine]-2-one

Molecular Formula: C₂₆H₂₇BrN₂O₄[2][3]

Molecular Weight: 527.41 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its application in experimental settings, including solubility and stability considerations.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [2][3] |

| Molecular Weight | 505.36 | [2][3] |

| Appearance | White to off-white solid | Inferred from synthesis |

| Solubility | Soluble in DMSO | [2][3] |

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against SMYD3 and significant anti-proliferative effects in gastric cancer cell lines.[1] Its mechanism of action involves the induction of lethal autophagy through the modulation of the Akt-mTOR signaling pathway.[1][4]

In Vitro Inhibitory Activity

The inhibitory potency of this compound against the SMYD3 enzyme and the gastric cancer cell line BGC823 is summarized below.

| Target | IC₅₀ (μM) | Reference |

| SMYD3 (enzyme) | 0.81 | [1][4] |

| BGC823 cells | 0.75 | [1][4] |

Cellular Effects

Treatment of BGC823 gastric cancer cells with this compound leads to a series of cellular events culminating in autophagic cell death.[1] Key observations are tabulated below.

| Cellular Process | Effect of this compound | Reference |

| Akt Methylation | Suppression | [1][4] |

| Akt Activation | Inhibition | [1][4] |

| Autophagic Flux | Inhibition, leading to lethal autophagy | [1][4] |

| Cell Proliferation | Suppression | [1][4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound 7r)

The synthesis of this compound is a multi-step process. A generalized workflow is provided below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication.[1]

In Vitro SMYD3 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the methyltransferase activity of SMYD3.

Protocol:

-

Recombinant SMYD3, a histone H3 peptide substrate, and varying concentrations of this compound are combined in a reaction buffer.

-

The methylation reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine.

-

The reaction mixture is incubated at 37°C for a specified time.

-

The reaction is terminated, and the radiolabeled methylated peptide is captured.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability of cancer cells.

Protocol:

-

BGC823 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 48-72 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.

Protocol:

-

BGC823 cells are treated with this compound for the desired time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, LC3B, p62, and a loading control like GAPDH).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting SMYD3, which in turn modulates the Akt-mTOR signaling pathway, leading to the induction of lethal autophagy in gastric cancer cells.[1]

The SMYD3/Akt/mTOR Signaling Axis

The following diagram illustrates the proposed signaling pathway affected by this compound.

In this pathway, SMYD3-mediated methylation of Akt is a crucial step for its activation.[1] By inhibiting SMYD3, this compound prevents Akt methylation and subsequent phosphorylation, leading to the deactivation of the Akt/mTOR signaling cascade.[1] The inhibition of mTOR, a key negative regulator of autophagy, results in the induction of autophagic processes.[1] However, in the context of this compound treatment, this leads to an overwhelming and lethal level of autophagy, ultimately causing cancer cell death.[1]

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, will be crucial for its potential clinical translation.

References

Preclinical Profile of SMYD3 Inhibitor BCI-121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies involving the SMYD3 inhibitor, BCI-121. While the initial query focused on "Smyd3-IN-2," publicly available scientific literature predominantly refers to BCI-121 as a key small molecule inhibitor of SMYD3, and the data herein is centered on this compound. This document summarizes its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols.

Core Concepts: Mechanism of Action of BCI-121

BCI-121 is a small molecule inhibitor that directly targets the enzymatic activity of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1][2] SMYD3 has been implicated in the development and progression of various cancers, including colorectal, breast, gastric, pancreatic, ovarian, and lung cancer, making it a promising therapeutic target.[1][2]

The primary mechanism of BCI-121 involves competing with histone and non-histone substrates for binding to SMYD3.[1] This competitive inhibition prevents the transfer of methyl groups from the co-factor S-adenosylmethionine (SAM) to lysine residues on target proteins. Specifically, BCI-121 has been shown to impair SMYD3-mediated methylation of histone H4 at lysine 5 (H4K5me) and histone H3 at lysine 4 (H3K4me2/3).[1][3] By inhibiting these methylation events, BCI-121 disrupts the downstream signaling pathways that contribute to cancer cell proliferation, survival, and migration.[1][2]

dot

In Vitro Studies: Anti-Cancer Activity

A significant body of in vitro research has demonstrated the anti-proliferative effects of BCI-121 across a range of cancer cell lines. These studies highlight the dependency of certain cancer cells on SMYD3 activity for their growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of BCI-121.

Table 1: Inhibition of Cancer Cell Proliferation by BCI-121

| Cell Line | Cancer Type | BCI-121 Concentration | Time Point | Proliferation Reduction (%) | Reference |

| HT29 | Colorectal Cancer | 100 µM | 72 h | 46% | [1] |

| HCT116 | Colorectal Cancer | 100 µM | 72 h | 54% | [1] |

| HGC-27 | Gastric Cancer | 100 µM | Not Specified | Substantial Mitigation | [4] |

| SGC-7901 | Gastric Cancer | 100 µM | Not Specified | Substantial Mitigation | [4] |

Table 2: Effect of BCI-121 on Cell Cycle Progression

| Cell Line | Cancer Type | BCI-121 Concentration | Time Point | Effect | Reference |

| HT29 | Colorectal Cancer | 100 µM | 48 h | S-phase arrest | [1] |

| HCT116 | Colorectal Cancer | Not Specified | 48 h | Failure to exit S phase | [1] |

| MCF7 | Breast Cancer | 200 µM | 24 h | G1 arrest, reduced S phase | [5] |

| MDA-MB-231 | Breast Cancer | 200 µM | 24 h | G1 arrest | [5] |

Table 3: IC50 Values for SMYD3 Inhibitors

| Compound | Target | IC50 | Reference |

| This compound | SMYD3 | 0.81 µM | [6] |

| This compound | BGC823 cells | 0.75 µM | [6] |

| EPZ031686 | SMYD3 | 3 nM | [6] |

| GSK2807 | SMYD3 | 130 nM | [6] |

| BAY-6035 | SMYD3 | 88 nM | [6] |

| SMYD3-IN-1 | SMYD3 | 11.7 nM | [6] |

In Vivo Studies: Tumor Growth Inhibition

The anti-tumor efficacy of BCI-121 has been evaluated in preclinical animal models, demonstrating its potential to inhibit tumor growth in a living system.

Mouse Xenograft Models

In a gastric cancer xenograft model using SGC-7901 cells, intratumoral injection of BCI-121 (100 µM) markedly repressed tumor growth.[4] Histological analysis of the treated tumors showed weaker Ki-67 staining, indicating reduced proliferation.[4] Importantly, the administration of BCI-121 did not cause evident damage to the livers or kidneys of the treated mice.[4] In a mouse model of oral squamous cell carcinoma, BCI-121 treatment also suppressed tumor growth.[7]

Zebrafish Xenograft Model

The anti-invasive properties of BCI-121 were demonstrated in a zebrafish xenograft model. Treatment with BCI-121 reduced the invasive ability of the mesenchymal-like MDA-MB-231 breast cancer cell line.[8] This model allows for the rapid in vivo assessment of cancer cell metastasis.[9]

dot

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of BCI-121.

In Vitro Methylation Assay

This assay directly measures the enzymatic activity of SMYD3 and its inhibition by BCI-121.

-

Enzyme and Substrate: Recombinant GST-tagged SMYD3 is incubated with a mixture of calf thymus histones as the substrate.[1]

-

Inhibitor Incubation: GST-SMYD3 is pre-incubated with 100 µM BCI-121 or a dilution buffer for 30 minutes at room temperature.[1]

-

Methylation Reaction: Radiolabeled S-adenosylmethionine (SAM-³H) is added to the enzyme-substrate mixture, and the reaction proceeds for 45 minutes at 30°C.[1] The reaction buffer typically contains 50 mM Tris-HCl (pH 8.0), 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton, and 1 mM PMSF.[1]

-

Analysis: The reaction products are resolved by SDS-PAGE. The gel is then stained with Coomassie blue to visualize total protein and subsequently subjected to autoradiography to detect the incorporation of the radiolabeled methyl group.[1]

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to determine the effect of BCI-121 on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., HGC-27, SGC-7901) are seeded in 96-well plates.

-

Treatment: Cells are treated with the desired concentration of BCI-121 (e.g., 100 µM) or vehicle control.[4]

-

Incubation: The plates are incubated for various time intervals.

-

CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated according to the manufacturer's instructions.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins following BCI-121 treatment.

-

Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., H4K20me3, p-Akt, EMP1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if BCI-121 affects the binding of SMYD3 to the promoter regions of its target genes.

-

Cross-linking: Cells treated with or without BCI-121 are treated with formaldehyde to cross-link proteins to DNA.[1]

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to SMYD3 or a control IgG antibody.[1] The antibody-protein-DNA complexes are then pulled down using protein A/G magnetic beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative real-time PCR (qPCR) using primers specific to the promoter regions of known SMYD3 target genes to quantify the amount of DNA bound to SMYD3.

Signaling Pathways Modulated by SMYD3

SMYD3 is involved in several oncogenic signaling pathways. By inhibiting SMYD3, BCI-121 can modulate these pathways to exert its anti-cancer effects.

TGF-β/SMAD Pathway

SMYD3 has been shown to be a pivotal cofactor for SMAD3, a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8] SMYD3 directly interacts with SMAD3 and is essential for its association with the regulatory regions of genes involved in the epithelial-mesenchymal transition (EMT).[8] Pharmacological blockade of SMYD3 with BCI-121 dramatically reduces TGF-β-induced SMAD3 association with chromatin, thereby attenuating the expression of mesenchymal genes.[8]

dot

Akt Signaling Pathway

In gastric cancer cells, inhibition of SMYD3 by BCI-121 has been shown to decrease the phosphorylation of Akt at serine 473 (p-Akt S473).[4] This suggests that SMYD3 activity is linked to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The study also showed that BCI-121 treatment led to an increased expression of EMP1, a protein that can suppress Akt signaling.[4]

References

- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Zebrafish Embryo Xenograft and Metastasis Assay [en.bio-protocol.org]

- 9. doaj.org [doaj.org]

The Impact of SMYD3 Inhibition on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of SMYD3 in gene transcription and the impact of its inhibition, with a focus on the well-characterized inhibitor, BCI-121. SMYD3 (SET and MYND domain-containing protein 3) is a lysine methyltransferase that has emerged as a critical regulator of gene expression and a promising target in oncology.[1][2] Overexpressed in a multitude of cancers, including breast, liver, and colorectal carcinomas, SMYD3 contributes to neoplastic phenotypes by stimulating proliferation, adhesion, and migration.[3][4]

Core Mechanism of SMYD3 and its Inhibition

SMYD3 is a lysine methyltransferase that catalyzes the methylation of both histone and non-histone proteins, thereby regulating gene expression.[1][2] While initially reported to methylate histone H3 at lysine 4 (H3K4), subsequent research has identified histone H4 at lysine 5 (H4K5) and lysine 20 (H4K20) as primary substrates.[3][4][5] Beyond histones, SMYD3's targets include key signaling proteins such as MAP3K2 and VEGFR1, expanding its regulatory influence beyond the chromatin landscape.[6][7]

The inhibitor BCI-121 acts as a substrate-competitive inhibitor of SMYD3.[6] By binding to the substrate-binding pocket of the enzyme, BCI-121 effectively blocks the methylation of SMYD3's targets.[6] This inhibition leads to a reduction in the proliferation of cancer cells and a decrease in the expression of SMYD3 target genes.[8][9]

Quantitative Analysis of SMYD3 Inhibition by BCI-121

The following tables summarize the quantitative effects of the SMYD3 inhibitor BCI-121 on cancer cell lines.

| Cell Line | Treatment | Concentration (µM) | Time (h) | Effect | Reference |

| HT29 (Colon) | BCI-121 | 100 | 72 | 46% reduction in proliferation | [9] |

| HCT116 (Colon) | BCI-121 | 100 | 72 | 54% reduction in proliferation | [9] |

| MCF7 (Breast) | BCI-121 | 200 | - | ~2-fold suppression of cellular growth | [3] |

| MDA-MB-231 (Breast) | BCI-121 | 150-200 | - | Suppression of colony formation | [3] |

| HGC-27 (Gastric) | BCI-121 | 100 | - | Substantially mitigated cellular proliferation | [10] |

| SGC-7901 (Gastric) | BCI-121 | 100 | - | Substantially mitigated cellular proliferation | [10] |

Table 1: Anti-proliferative Effects of BCI-121

| Cell Line | Treatment | Concentration (µM) | Time (h) | Target Gene | Effect | Reference |

| HCT116 & OVCAR-3 | BCI-121 | 100 | 72 | Various SMYD3 target genes | Reduced gene expression | [9] |

| Colon Adenocarcinoma | BCI-121 | 100 | - | SMYD3 target genes | Reduced expression | [6] |

Table 2: Effect of BCI-121 on SMYD3 Target Gene Expression

| Assay | Treatment | Concentration (µM) | Effect | Reference |

| In vitro methylation assay | BCI-121 | - | Impairs SMYD3-mediated H4 methylation | [8] |

| Global methylation analysis in CRC cells | BCI-121 | 100 | Significant reduction in global H3K4me2/3 and H4K5me levels | [9][11] |

Table 3: Impact of BCI-121 on SMYD3 Methyltransferase Activity

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to characterize the function of SMYD3 and the effects of its inhibitors.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is fundamental for assessing the enzymatic activity of SMYD3 and the potency of its inhibitors.

Materials:

-

Recombinant SMYD3 protein

-

Recombinant histone octamers or specific histone substrates (e.g., H4)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) or cold S-adenosylmethionine (SAM)

-

HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

SMYD3 inhibitor (e.g., BCI-121)

-

SDS-PAGE gels and reagents

-

Scintillation counter and fluid or antibodies for Western blotting

Protocol:

-

Prepare the HMT reaction mix in a microcentrifuge tube on ice. For each reaction, add HMT reaction buffer, the histone substrate (e.g., 1 µg of recombinant histones), and the SMYD3 inhibitor at the desired concentration.

-

Add recombinant SMYD3 enzyme to the reaction mix.

-

Initiate the reaction by adding [³H]SAM (for radioactive detection) or cold SAM (for antibody-based detection).

-

Incubate the reactions at 30°C for 1 hour.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film. Alternatively, transfer the proteins to a membrane for Western blot analysis using antibodies specific for the methylated histone mark (e.g., anti-H4K5me).[12]

-

For quantitative analysis of radioactive incorporation, spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer, and measure the radioactivity using a scintillation counter.[13]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to determine if SMYD3 binds to specific genomic regions in vivo and whether this binding is affected by inhibitors.

Materials:

-

Cultured cells (e.g., HCT116)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-SMYD3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Protocol:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-SMYD3 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of putative SMYD3 target genes to determine the enrichment of these sequences in the SMYD3 immunoprecipitate compared to the IgG control.[14][15]

Visualizing SMYD3 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to SMYD3 function and its analysis.

Caption: SMYD3 signaling pathways in gene transcription regulation.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

This technical guide provides a comprehensive overview of the impact of SMYD3 inhibition on gene transcription, supported by quantitative data and detailed experimental protocols. The continued investigation into SMYD3 and the development of potent and specific inhibitors hold significant promise for advancing cancer therapeutics.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Requirement of Histone Methyltransferase SMYD3 for Estrogen Receptor-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 15. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for Smyd3-IN-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Smyd3-IN-2, a potent and selective inhibitor of the lysine methyltransferase SMYD3, in various cell-based assays. The protocols outlined below are designed to assess the cellular effects of this compound and to elucidate its mechanism of action.

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a critical role in transcriptional regulation by methylating both histone and non-histone proteins.[1][2] SMYD3 primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), modifications associated with active gene transcription.[3][4][5] Additionally, SMYD3 has been shown to methylate non-histone targets such as VEGFR1, HER2, MAP3K2, and AKT1, thereby influencing key signaling pathways involved in cell proliferation, survival, and migration.[1][6]

SMYD3 is overexpressed in a variety of cancers, including breast, colorectal, liver, and lung cancer, making it an attractive therapeutic target.[3][7] Inhibition of SMYD3 has been demonstrated to reduce cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.[7] this compound is a small molecule inhibitor designed to specifically target the catalytic activity of SMYD3. These protocols provide a framework for evaluating the efficacy and cellular consequences of SMYD3 inhibition with this compound.

I. SMYD3 Signaling Pathway

SMYD3 functions as a key regulator in multiple oncogenic signaling pathways. Its methyltransferase activity impacts both epigenetic programming and direct modulation of signaling kinases. The diagram below illustrates the central role of SMYD3 in cellular signaling.

Caption: SMYD3 Signaling Pathways

II. Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific cell line and experimental conditions.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines with known SMYD3 expression (e.g., MCF7, MDA-MB-231 for breast cancer; HT29, HCT116 for colorectal cancer).[3][7]

-

This compound (dissolved in DMSO).

-

Complete cell culture medium.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Plate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[3]

-

Prepare serial dilutions of this compound in complete medium. Recommended concentration range: 0.1 µM to 200 µM.[3] Include a vehicle control (DMSO).

-

Replace the medium with the this compound dilutions and incubate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

B. Western Blot Analysis of SMYD3 Target Methylation

This protocol is used to assess the effect of this compound on the methylation status of its known substrates.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-SMYD3, anti-H3K4me3, anti-H4K5me, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin or anti-GAPDH.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

Western blotting equipment.

-

-

Protocol:

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate.

-

Quantify band intensities and normalize to a loading control.

-

C. Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

PBS.

-

70% ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Protocol:

-

Treat cells with this compound for 24 hours.[3]

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[3]

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

D. Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Caspase-Glo® 3/7 Assay kit (or equivalent).

-

Luminometer.

-

-

Protocol:

-

Seed cells in a 96-well plate.

-

Treat cells with this compound for 48 hours.[3]

-

Add the Caspase-Glo® 3/7 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Express the results as a fold change in caspase activity relative to the vehicle control.

-

III. Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF7 | Breast | [Insert experimental value] |

| MDA-MB-231 | Breast | [Insert experimental value] |

| HT29 | Colorectal | [Insert experimental value] |

| HCT116 | Colorectal | [Insert experimental value] |

| A549 | Lung | [Insert experimental value] |

Table 2: Effect of this compound on Cell Cycle Distribution in HT29 Cells

| Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | [Insert value] | [Insert value] | [Insert value] |

| This compound (100 µM) | [Insert value] | [Insert value] | [Insert value] |

Table 3: Effect of this compound on Apoptosis in HT29 Cells

| Treatment (48h) | Fold Increase in Caspase-3/7 Activity |

| Vehicle (DMSO) | 1.0 |

| This compound (100 µM) | [Insert value] |

IV. Experimental Workflow and Logic

The following diagrams illustrate the general workflow for testing a SMYD3 inhibitor and the logical relationship between SMYD3 activity and cellular outcomes.

References

- 1. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. SMYD3 - Wikipedia [en.wikipedia.org]

- 3. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]

- 4. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with a SMYD3 Inhibitor

Topic: Protocol for in vivo studies with Smyd3-IN-2.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific molecule designated "this compound" is limited. Therefore, these application notes and protocols provide a generalized framework for conducting in vivo studies with a representative small molecule inhibitor of SMYD3, based on published research with other SMYD3 inhibitors and general principles of preclinical oncology research. Researchers should adapt these protocols based on the specific properties of their inhibitor.

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a promising therapeutic target in oncology.[1][2][3] SMYD3 is overexpressed in a variety of cancers, including those of the breast, colon, liver, lung, and pancreas.[4][5] Its oncogenic functions are attributed to its roles in both the nucleus and the cytoplasm. In the nucleus, SMYD3 methylates histone H4 at lysine 5 (H4K5me), influencing chromatin dynamics and gene expression.[2][6] In the cytoplasm, SMYD3 methylates and activates MAP3K2, a key component of the Ras/ERK signaling pathway, which is crucial for cell proliferation and survival.[1][7] Inhibition of SMYD3 has been shown to reduce cancer cell proliferation and impede tumor growth in preclinical models, making SMYD3 inhibitors a subject of interest for cancer therapy.[3][8]

These application notes provide a detailed protocol for the in vivo evaluation of a SMYD3 inhibitor, using a xenograft mouse model as an example.

Signaling Pathway of SMYD3

The following diagram illustrates the dual role of SMYD3 in cellular signaling pathways, highlighting its nuclear and cytoplasmic targets.

References

- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. – CIRM [cirm.ca.gov]

- 3. researchgate.net [researchgate.net]

- 4. SMYD3 associates with the NuRD (MTA1/2) complex to regulate transcription and promote proliferation and invasiveness in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Smyd3-IN-2 in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (Smyd3) is a lysine methyltransferase that has emerged as a critical player in the pathogenesis of colorectal cancer (CRC). Overexpressed in a majority of colorectal carcinomas, Smyd3 is implicated in the regulation of key oncogenic pathways, promoting cancer cell proliferation, survival, and the maintenance of cancer stem cells. Smyd3 exerts its oncogenic functions through the methylation of both histone and non-histone proteins, leading to altered gene expression and signal transduction. This document provides detailed application notes and protocols for the use of Smyd3-IN-2, a potent and selective inhibitor of Smyd3, in colorectal cancer research. While specific data for this compound is emerging, the information presented here is based on extensive research on Smyd3 inhibition, including the well-characterized inhibitor BCI-121, and provides a strong framework for investigating the therapeutic potential of targeting Smyd3 in colorectal cancer.

Mechanism of Action of Smyd3 in Colorectal Cancer

Smyd3 contributes to colorectal cancer progression through multiple mechanisms:

-

Regulation of c-MYC: Smyd3 directly methylates the oncoprotein c-MYC at residues K158 and K163. This methylation enhances c-MYC's transcriptional activity, promoting the expression of genes involved in cell cycle progression, proliferation, and stemness.[1][2]

-

Activation of the Ras/Raf/MEK/ERK Pathway: Smyd3 can methylate MAP3K2 (a member of the MAP kinase pathway), leading to the potentiation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in colorectal cancer and drives cell proliferation and survival.

-

Modulation of the JAK/Stat3 Pathway: Smyd3 has been shown to stimulate the transcription of key components of the JAK/Stat3 pathway, another critical signaling axis in colorectal cancer that regulates cell proliferation and inflammation.

-

Histone Methylation: Smyd3 catalyzes the methylation of histone H3 at lysine 4 (H3K4) and histone H4 at lysine 20 (H4K20), epigenetic modifications that are associated with transcriptional activation of oncogenes.[3]

Quantitative Data on the Effects of Smyd3 Inhibition

The inhibition of Smyd3 has been shown to have significant anti-proliferative and pro-apoptotic effects on colorectal cancer cells. The following tables summarize the available quantitative data for the Smyd3 inhibitor BCI-121, which serves as a proxy for the expected effects of this compound.

| Cell Line | Inhibitor | Concentration | Time (hours) | Proliferation Inhibition (%) | Reference |

| HT-29 | BCI-121 | 100 µM | 72 | 46 | [4] |

| HCT116 | BCI-121 | 100 µM | 72 | 54 | [4] |

| DLD-1 | Inhibitor-4 | 100 µM | 48 | ~30 | [5] |

| DLD-1 | Inhibitor-4 | 200 µM | 48 | ~50 | [5] |

| Cell Line | Treatment | Effect | Observation | Reference |

| HT-29 | BCI-121 (100 µM) | Cell Cycle Arrest | Significant increase in the S-phase fraction after 48 hours. | [6] |

| HCT116 | Smyd3 shRNA | Apoptosis | Significant stimulation of apoptosis. | [3] |

| HT-29 | Smyd3 shRNA | Apoptosis | Significant stimulation of apoptosis. | [3] |

| HCT116 | Smyd3 shRNA | Cell Cycle Arrest | Induction of cell cycle arrest. | [3] |

| HT-29 | Smyd3 shRNA | Cell Cycle Arrest | Induction of cell cycle arrest. | [3] |

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is for determining the effect of this compound on the viability and proliferation of colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., HT-29, HCT116, DLD-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

WST-1 Cell Proliferation Reagent

-

Microplate reader

Procedure:

-

Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute on a shaker.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for assessing the protein levels of Smyd3 and downstream signaling molecules.

Materials:

-

Colorectal cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Smyd3, anti-c-MYC, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Colorectal cancer cells (e.g., HCT116)

-

Athymic nude mice (4-6 weeks old)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers

-

Anesthetic

Procedure:

-

Harvest colorectal cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Signaling Pathways and Experimental Workflows

Smyd3-c-MYC Signaling Pathway

Caption: Smyd3 methylates c-MYC, enhancing its transcriptional activity.

Smyd3 in the Ras/Raf/MEK/ERK Signaling Pathway

Caption: Smyd3 activates the Ras/Raf/MEK/ERK pathway by methylating MAP3K2.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound in CRC cells.

Experimental Workflow for In Vivo Xenograft Study

References

- 1. Tailoring a novel colorectal cancer stem cell-targeted therapy by inhibiting the SMYD3/c-MYC axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SMYD3 Identified as Key Therapeutic Target for Colorectal Cancer Stem Cells – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]

- 3. SMYD3 promotes colon adenocarcinoma (COAD) progression by mediating cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Ras-Driven Cancer Progression Using Smyd3 Inhibitors

Introduction